1,4-Bis(diphenylphosphino)butane
Overview
Description
1,4-Bis(diphenylphosphino)butane (dppb) is an organophosphorus compound with the formula (Ph2PCH2CH2)2 . It is less commonly used in coordination chemistry than other diphosphine ligands such as dppe . It is a white solid that is soluble in organic solvents .
Molecular Structure Analysis
The molecular formula of 1,4-Bis(diphenylphosphino)butane is C28H28P2 . Its molecular weight is 426.47 . The structure of this compound can be represented as (C6H5)2P(CH2)4P(C6H5)2 .
Chemical Reactions Analysis
1,4-Bis(diphenylphosphino)butane plays an essential role as a ligand in palladium (0)-catalyzed acylcyanation of arylacetylenes and deprotection of allyloxycarbamates . It acts as a ligand for alkylations, isomerization reactions, and in organometallic chemistry .
Physical And Chemical Properties Analysis
1,4-Bis(diphenylphosphino)butane is a white solid that is soluble in organic solvents . Its melting point is between 132-136 °C .
Scientific Research Applications
Catalytic Applications
1,4-Bis(diphenylphosphino)butane (dppb) has been prominently used in catalytic applications. It forms effective catalytic systems with metals like rhodium and palladium. For instance, it has been used in the asymmetric hydroformylation of olefins using rhodium complexes, achieving high stereoselectivity (Hayashi et al., 1979). Similarly, palladium acetate and dppb combinations have been effective for the synthesis of lactones and bis-lactones under syngas conditions, indicating its role in selective cyclocarbonylation reactions (Vasapollo et al., 2003).
Synthesis of Complex Compounds
Dppb is instrumental in the synthesis of complex organic compounds. For example, it has been utilized in the formation of bis-phosphonium salts from 6-bromo-1,2-naphthoquinone (Khasiyatullina et al., 2011). Additionally, it serves as a crucial ligand in the synthesis of various metal complexes, impacting their emission and redox properties, as seen in studies involving copper(I) complexes (Nishikawa et al., 2017).
Role in Photophysical and Electrochemical Properties
The incorporation of dppb in metal complexes significantly influences their photophysical and electrochemical properties. It has been observed in dinuclear gold(I) compounds, where dppb plays a role in determining the nature of aurophilic contacts and thus impacts the triplet excited state population (de Aquino et al., 2022).
Development of Chiral Ligands
Dppb is also employed in the development of chiral ligands for asymmetric catalysis. The synthesis and resolution of chiral bisphosphine ligands using derivatives of dppb have been explored, significantly contributing to asymmetric hydrogenation processes (Minami et al., 1986).
Enantiomeric Discrimination Studies
In the field of enantiomeric discrimination, dppb-based complexes have been used to investigate the selective binding of chiral molecules, offering insights into stereochemistry and catalysis (Payne & Stephan, 1981).
Conformational Analysis of Metal Chelate Complexes
Studies on the conformational equilibria of metal chelate complexes with dppb ligands provide valuable information on the dynamic behavior of such complexes, essential for understanding their catalytic properties (Chaloner, 1984).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-diphenylphosphanylbutyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJVBDBJSMFBRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064769 | |
Record name | Phosphine, 1,4-butanediylbis[diphenyl- | |
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Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [MSDSonline] | |
Record name | 1,4-Bis(diphenylphosphino)butane | |
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Product Name |
1,4-Bis(diphenylphosphino)butane | |
CAS RN |
7688-25-7 | |
Record name | 1,4-Bis(diphenylphosphino)butane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7688-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Bis(diphenylphosphino)butane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007688257 | |
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Record name | Phosphine, 1,1'-(1,4-butanediyl)bis[1,1-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Phosphine, 1,4-butanediylbis[diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butane-1,4-diylbis[diphenylphosphine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.817 | |
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Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BUTANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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